2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate
Description
This compound features a piperazine core substituted at the 1-position with a 2-nitro-4-(trifluoromethyl)phenyl group. The piperazine is connected via an ethyl ester linker to a 2,4-dichlorobenzoate moiety. Key structural attributes include:
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
- 2,4-Dichlorobenzoate: Contributes to steric bulk and halogen-bonding capacity.
Properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N3O4/c21-14-2-3-15(16(22)12-14)19(29)32-10-9-26-5-7-27(8-6-26)17-4-1-13(20(23,24)25)11-18(17)28(30)31/h1-4,11-12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJFKFSYTRIHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Nitro-Trifluoromethyl Intermediate: The initial step involves the nitration of a trifluoromethyl-substituted aromatic compound.
Piperazine Derivative Formation: The nitro-trifluoromethyl intermediate is then reacted with piperazine to form the piperazino derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study incorporated similar piperazine derivatives into transferrin-conjugated liposomes for targeted delivery to tumor cells, demonstrating superior antitumor activity compared to non-targeted controls and free drugs . The incorporation of targeting moieties enhances the efficacy of such compounds in cancer therapy.
Analgesic Properties
The compound has been evaluated for its analgesic properties in neuropathic pain models. A study compared its effects with established analgesics like pregabalin, revealing promising results in alleviating pain without significant side effects . The mechanism of action likely involves modulation of neurotransmitter systems, particularly those related to pain perception.
Receptor Interaction Studies
The compound has been investigated for its interaction with various neurotransmitter receptors. Research has shown that derivatives of this compound exhibit significant binding affinity to serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders . Understanding these interactions can lead to the development of new treatments for psychiatric conditions.
Structure-Activity Relationship (SAR)
Studies focusing on the structure-activity relationship have identified key structural features that enhance receptor binding and activity. For instance, modifications to the piperazine ring and the introduction of trifluoromethyl groups have been linked to increased potency against specific targets . This information is crucial for designing more effective derivatives.
Data Tables
The following table summarizes key findings from various studies related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights structural similarities and differences with key analogs:
Key Observations:
Piperazine Modifications :
- The target compound’s 2-nitro-4-(trifluoromethyl)phenyl group is distinct from analogs featuring benzhydryl (e.g., ) or urea-thiazole systems (e.g., ). These substitutions influence steric hindrance and electronic properties, which may alter receptor binding kinetics.
- The dihydrochloride salt in enhances water solubility, whereas the target compound’s ester linkage may prioritize membrane permeability.
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in the target compound contrasts with methoxy groups in , which are electron-donating. This difference could affect π-π stacking or hydrogen-bonding interactions in biological targets.
Halogen Effects :
Biological Activity
2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 491.39 g/mol. Its structure includes a piperazine ring, a dichlorobenzoate moiety, and a nitro-trifluoromethyl phenyl group, contributing to its unique properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown effectiveness against human fibrosarcoma cells (HT1080), indicating potential for further investigation into its anticancer properties .
- Neuropharmacological Effects : Piperazine derivatives are often evaluated for their effects on the central nervous system. Studies have indicated that modifications in the piperazine structure can lead to varying degrees of serotonin receptor affinity, which may influence mood and anxiety disorders .
Case Studies and Research Findings
- Antitumor Efficacy :
-
Toxicological Assessments :
- Toxicological evaluations have shown that while some derivatives exhibit beneficial effects, they also pose risks at higher concentrations. For example, exposure to related compounds has been linked to mitochondrial membrane integrity disruption and altered ATP levels in isolated rat liver mitochondria .
- Pharmacodynamics :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling, similar to structurally related piperazine derivatives. For example, reacting a nitro-substituted phenylpiperazine precursor with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–25°C . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 7.0–8.5 ppm). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight . X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry, as seen in related piperazinium salts .
Q. What preliminary in vitro assays are recommended to assess biological activity?
- Methodology : Screen for receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Evaluate antimicrobial potential via broth microdilution (MIC values against Gram-positive/negative strains). Cytotoxicity can be tested using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology : Systematically modify substituents on the phenyl (e.g., replacing nitro with cyano) or benzoate (e.g., varying halogen positions) moieties. Computational docking (AutoDock Vina) predicts binding modes to target proteins (e.g., kinases or GPCRs). In vitro validation of predicted interactions (e.g., IC₅₀ comparisons) identifies key pharmacophores .
Q. What strategies address poor aqueous solubility during formulation for in vivo studies?
- Methodology : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulation (liposomes or cyclodextrin inclusion complexes). Assess solubility via shake-flask method (pH 1–7.4 buffers) and stability under simulated physiological conditions (37°C, 72 hours) .
Q. How can molecular dynamics simulations elucidate interactions with biological targets?
- Methodology : Perform MD simulations (GROMACS/AMBER) to model ligand-protein complexes over 100 ns trajectories. Analyze hydrogen bonding (e.g., piperazine nitrogen interactions), hydrophobic contacts, and binding free energy (MM-PBSA). Validate with mutagenesis studies on key residues .
Q. What experimental approaches resolve discrepancies in reported biological activity across studies?
- Methodology : Replicate assays under standardized conditions (e.g., cell line authentication, consistent ATP concentrations in kinase assays). Use orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm activity. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
